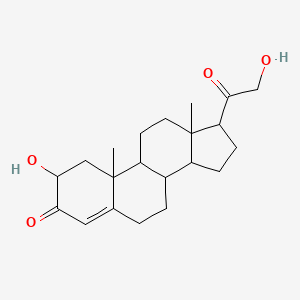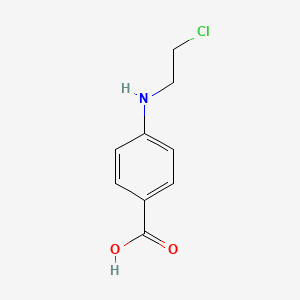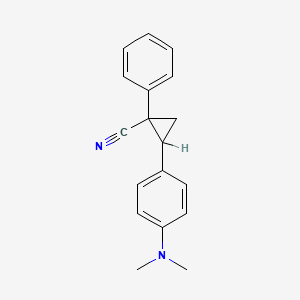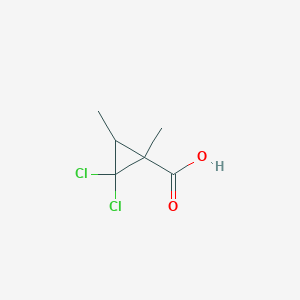
(4e)-3-(Propan-2-yl)-4-(propan-2-ylimino)heptane-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4e)-3-(Propan-2-yl)-4-(propan-2-ylimino)heptane-2,6-dione is a synthetic organic compound Its structure includes a heptane backbone with two propan-2-yl groups and a propan-2-ylimino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4e)-3-(Propan-2-yl)-4-(propan-2-ylimino)heptane-2,6-dione typically involves multi-step organic reactions. One possible route could involve the alkylation of a heptane-2,6-dione precursor with propan-2-yl halides under basic conditions. The imino group can be introduced through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4e)-3-(Propan-2-yl)-4-(propan-2-ylimino)heptane-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can be used to modify the imino group or other functional groups.
Substitution: The propan-2-yl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenated reagents and strong bases are often used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical studies or as a precursor for bioactive compounds.
Medicine: Possible applications in drug development or as a pharmaceutical intermediate.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for (4e)-3-(Propan-2-yl)-4-(propan-2-ylimino)heptane-2,6-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting biochemical pathways. In an industrial setting, it could act as a catalyst or reactant in chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4e)-3-(Propan-2-yl)-4-(propan-2-ylimino)heptane-2,6-dione: can be compared to other heptane derivatives or compounds with similar functional groups.
Heptane-2,6-dione: A simpler compound with a similar backbone but lacking the propan-2-yl and imino groups.
Propan-2-yl derivatives: Compounds with similar alkyl groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
6302-44-9 |
|---|---|
Formule moléculaire |
C13H23NO2 |
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
3-propan-2-yl-4-propan-2-yliminoheptane-2,6-dione |
InChI |
InChI=1S/C13H23NO2/c1-8(2)13(11(6)16)12(7-10(5)15)14-9(3)4/h8-9,13H,7H2,1-6H3 |
Clé InChI |
QDZUXAAKOJCPBC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)C)C(=NC(C)C)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


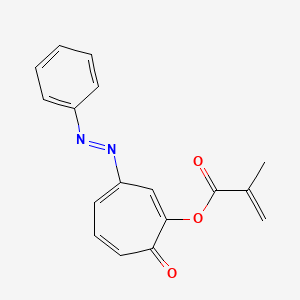
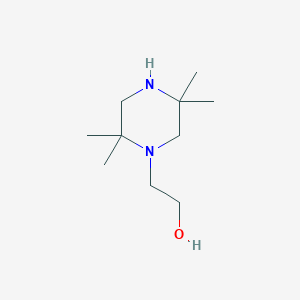
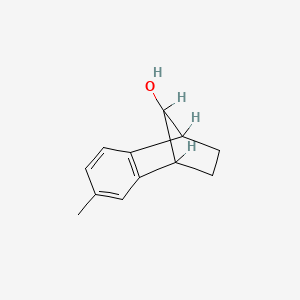
![1-Oxa-4-thiaspiro[4.5]decan-2-one](/img/structure/B14742858.png)
![ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate](/img/structure/B14742864.png)
![(Z)-N-[6-[[(Z)-octadec-9-enoyl]amino]hexyl]octadec-9-enamide](/img/structure/B14742867.png)
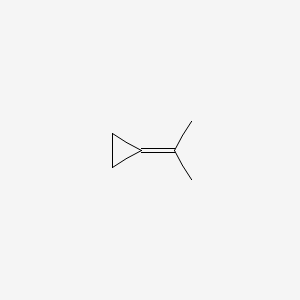
![6-[(2-Fluorophenyl)methylsulfanyl]-9-propylpurin-2-amine](/img/structure/B14742876.png)
